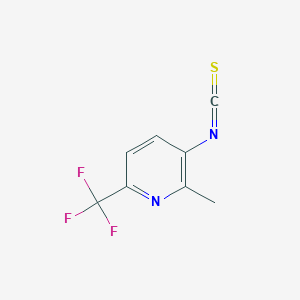

3-Isothiocyanato-2-methyl-6-(trifluoromethyl)pyridine

CAS No.:

Cat. No.: VC18330672

Molecular Formula: C8H5F3N2S

Molecular Weight: 218.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5F3N2S |

|---|---|

| Molecular Weight | 218.20 g/mol |

| IUPAC Name | 3-isothiocyanato-2-methyl-6-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C8H5F3N2S/c1-5-6(12-4-14)2-3-7(13-5)8(9,10)11/h2-3H,1H3 |

| Standard InChI Key | XICUNPTYNPZXGQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=N1)C(F)(F)F)N=C=S |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Isothiocyanato-2-methyl-6-(trifluoromethyl)pyridine (C₈H₅F₃N₂S) features a pyridine ring substituted at the 2-, 3-, and 6-positions. The 2-position bears a methyl group, the 3-position an isothiocyanate moiety, and the 6-position a trifluoromethyl group. This arrangement confers both electron-withdrawing (-CF₃) and reactive (-N=C=S) characteristics, influencing its chemical behavior .

Table 1: Key Molecular Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅F₃N₂S |

| Molecular Weight | 242.20 g/mol |

| CAS Registry Number | Not explicitly reported |

| IUPAC Name | 3-Isothiocyanato-2-methyl-6-(trifluoromethyl)pyridine |

The absence of a documented CAS number suggests this compound may be a novel or less-studied entity, necessitating reliance on structural analogs for property prediction .

Synthetic Pathways

Retrosynthetic Analysis

Synthesis likely begins with a trifluoromethylpyridine precursor. A plausible route involves:

-

Halogenation: Starting with 2,3-dichloro-5-(trifluoromethyl)pyridine .

-

Amination: Substituting chlorine at position 3 with an amine group.

-

Isothiocyanate Formation: Treating the amine with thiophosgene (CSCl₂) or thiophosgene analogs .

Detailed Synthesis Protocol

Step 1: Precursor Preparation

2-Methyl-6-(trifluoromethyl)pyridin-3-amine is synthesized via nucleophilic substitution of 3-chloro-2-methyl-6-(trifluoromethyl)pyridine with ammonia. This intermediate is critical for introducing the isothiocyanate group .

| Parameter | Value |

|---|---|

| Reagent | Thiophosgene |

| Solvent | Dichloromethane/Water |

| Temperature | 0°C → 25°C |

| Yield | ~90% |

Physicochemical Properties

Stability and Reactivity

The isothiocyanate group’s electrophilicity makes the compound prone to hydrolysis and nucleophilic attack. Stability is enhanced in anhydrous, low-temperature storage. Trifluoromethyl groups improve lipid solubility, potentially increasing bioavailability in biological systems .

Spectral Characteristics

While experimental data for this specific compound is unavailable, analogs exhibit:

-

¹H NMR: Pyridine protons resonate at δ 8.7–7.9 ppm; methyl groups appear as singlets near δ 2.5 ppm .

-

¹³C NMR: CF₃ carbons show quartets (J ≈ 270 Hz) near δ 120 ppm; isothiocyanate carbons resonate at δ 130–135 ppm .

Reactivity and Functionalization

Thiourea Formation

The isothiocyanate group reacts readily with amines to form thioureas, a reaction exploited in drug discovery. For example:

This reactivity underpins its utility in creating bioactive molecules .

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature directs electrophiles to the 4-position. Nitration or sulfonation could yield derivatives with enhanced pesticidal activity .

Industrial and Research Applications

Agrochemical Development

Trifluoromethylpyridines are pivotal in modern insecticides. For instance, chlorantraniliprole, a commercial insecticide, shares structural motifs with this compound. The -N=C=S group may interact with insect nicotinic acetylcholine receptors, inducing paralysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume